Cas no 22727-18-0 (4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine)

4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2-(ethylsulfanyl)-6-methylpyrimidine
- 2-Aethylmercapto-4-chlor-6-methyl-pyrimidin
- 2-Ethylmercapto-4-chlor-6-methyl-pyrimidin
- 4-chloro-2-ethylsulfanyl-6-methyl-pyrimidine
- AC1L6M34
- AC1Q38F6
- AC1Q38F7
- AC1Q3PWO
- AR-1L2810
- CTK4F0041
- NSC163135
- pyrimidine, 4-chloro-2-(ethylthio)-6-methyl-
- 4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine
-
計算された属性
- せいみつぶんしりょう: 188.01767
じっけんとくせい
- PSA: 25.78
4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C374898-250mg |
4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine |
22727-18-0 | 250mg |
$ 70.00 | 2022-04-01 | ||
1PlusChem | 1P007OFZ-1g |
pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- |
22727-18-0 | 95% | 1g |
$74.00 | 2024-05-24 | |
Ambeed | A728634-250mg |
4-Chloro-2-(ethylthio)-6-methylpyrimidine |
22727-18-0 | 95% | 250mg |
$42.0 | 2025-03-05 | |
Chemenu | CM515157-1g |
4-Chloro-2-(ethylthio)-6-methylpyrimidine |
22727-18-0 | 95% | 1g |
$139 | 2024-07-28 | |
eNovation Chemicals LLC | Y1234557-1g |
pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- |
22727-18-0 | 95% | 1g |
$190 | 2023-09-04 | |
Aaron | AR007OOB-100mg |
pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- |
22727-18-0 | 95% | 100mg |
$40.00 | 2023-12-14 | |
eNovation Chemicals LLC | Y1234557-100mg |
pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- |
22727-18-0 | 95% | 100mg |
$90 | 2024-06-07 | |
eNovation Chemicals LLC | Y1234557-250mg |
pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- |
22727-18-0 | 95% | 250mg |
$105 | 2024-06-07 | |
eNovation Chemicals LLC | Y1234557-250mg |
pyrimidine, 4-chloro-2-(ethylthio)-6-methyl- |
22727-18-0 | 95% | 250mg |
$115 | 2025-02-22 | |
TRC | C374898-2.5g |
4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine |
22727-18-0 | 2.5g |
$ 365.00 | 2022-04-01 |
4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine 関連文献
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidineに関する追加情報
Introduction to 4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine (CAS No. 22727-18-0)
4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine, identified by its CAS number 22727-18-0, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic organic compound belongs to the pyrimidine family, which is widely recognized for its diverse biological activities and applications in drug development. The structural features of this molecule, including the presence of a chlorine substituent, an ethylsulfanyl group, and a methyl group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The chloro and ethylsulfanyl functional groups in 4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine play crucial roles in its reactivity. The chlorine atom is a common leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with various nucleophiles. This property makes the compound highly useful in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing complex molecular architectures. On the other hand, the ethylsulfanyl group introduces steric hindrance and electronic effects that can influence the molecule's interactions with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of pyrimidine derivatives in developing novel therapeutic agents. 4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine has been extensively studied for its potential applications in treating various diseases, including cancer, infectious diseases, and inflammatory conditions. Its structural motif is found in several FDA-approved drugs, underscoring its significance in drug discovery.
In the realm of cancer research, 4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine has been explored as a precursor for kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The chlorine substituent in 4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine allows for modifications that can enhance binding affinity to kinase active sites.
Moreover, the compound has shown promise in antiviral applications. Pyrimidine derivatives are known for their ability to mimic natural nucleobases, making them effective against viruses that rely on nucleic acid replication. The unique electronic distribution induced by the ethylsulfanyl and methyl groups can fine-tune the interactions between the compound and viral enzymes or receptors, leading to potent antiviral activity.
The agrochemical industry has also benefited from the use of 4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine as an intermediate. Pyrimidine-based compounds are widely employed in crop protection agents due to their ability to interact with biological targets in pests and weeds. The structural versatility of this molecule allows chemists to modify its properties to develop novel agrochemicals with enhanced environmental compatibility and pest specificity.
Synthetic methodologies involving 4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine have been optimized for scalability and efficiency. Modern synthetic routes often utilize transition metal catalysis to achieve high yields and selectivity. For instance, palladium-catalyzed cross-coupling reactions enable the introduction of aryl or vinyl groups at specific positions on the pyrimidine ring, expanding the library of derivatives for further biological evaluation.
The development of computational tools has further accelerated the discovery process for compounds like 4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before experimental synthesis. This integration of computational chemistry with traditional wet chemistry has significantly reduced the time and cost associated with drug discovery.
In conclusion, 4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine (CAS No. 22727-18-0) is a versatile compound with broad applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features make it a valuable building block for synthesizing biologically active molecules. As research continues to uncover new therapeutic targets and synthetic strategies, the importance of this compound is expected to grow further.
22727-18-0 (4-Chloro-2-ethylsulfanyl-6-methyl-pyrimidine) 関連製品
- 2227730-46-1(tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)
- 1258650-71-3(methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride)
- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)
- 1804063-27-1(Methyl 3-bromo-2-(2-oxopropyl)benzoate)
- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)
- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)
- 3369-39-9(1-(1-Naphthyl)-1H-pyrrole-2,5-dione)
- 1427452-99-0(methyl 4-amino-2-chloro-3-methoxybenzoate)
- 1227598-12-0(4-Bromo-7-fluoroindole-3-aceticAcid)
- 2098056-10-9(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanamine)